molecular formula C17H17N5O3 B2910455 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876672-06-9

8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2910455
CAS No.: 876672-06-9
M. Wt: 339.355
InChI Key: UMHBNWBQTQCFQT-UHFFFAOYSA-N
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Description

8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity synthetic organic compound intended for research and development purposes. This molecule features an imidazopurine-2,4-dione core structure, a scaffold of significant interest in medicinal chemistry, particularly in central nervous system (CNS) drug discovery. Structurally, it is analogous to compounds known to exhibit high binding affinity for serotonin receptors, specifically the 5-HT1A receptor subtype . The 5-HT1A receptor is a well-established target for the development of novel therapeutic agents, making this compound a valuable chemical tool for neuroscientists and pharmacologists. Researchers can utilize this compound in vitro to study its binding affinity and functional activity (e.g., as a partial agonist or antagonist) at various serotonin receptor subtypes and other neurological targets. Its mechanism of action is hypothesized to involve modulation of serotonergic signaling pathways, which play a critical role in regulating mood, cognition, and behavior . The specific structural modifications on the phenyl ring position this compound for structure-activity relationship (SAR) studies, helping to elucidate the key molecular features required for receptor interaction and functional efficacy. This product is offered with comprehensive analytical data (including HPLC and mass spectrometry) to ensure identity and purity. It is supplied as a solid and should be stored in a cool, dry place. Handle with care and refer to the Safety Data Sheet (SDS) before use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-5-6-12(25-4)11(7-9)22-10(2)8-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHBNWBQTQCFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-5-methylphenyl isocyanate with a suitable imidazo[2,1-f]purine derivative under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and methyl substituents on the aromatic ring and imidazo-purine scaffold undergo oxidation under controlled conditions.

Reagents & Conditions :

  • Potassium permanganate (KMnO₄) in acidic media oxidizes methyl groups to carboxylic acids.
  • Hydrogen peroxide (H₂O₂) or other mild oxidants target sulfur-containing analogs (not directly observed in this compound but inferred from purine chemistry) .

Products :

  • Oxidation of the 5-methylphenyl group yields 8-(2-methoxy-5-carboxyphenyl)-1,7-dimethyl-imidazo-purine-2,4-dione .
  • Core purine oxidation may generate hydroxylated derivatives, though specific products require further characterization .

Reduction Reactions

Reduction occurs at electron-deficient sites, particularly carbonyl groups in the dione structure.

Reagents & Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces carbonyls to secondary alcohols.
  • Sodium borohydride (NaBH₄) selectively reduces specific carbonyl positions under milder conditions .

Products :

  • Reduction of the 2,4-dione moiety produces 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,3,4-trihydroimidazo-purine .

Substitution Reactions

The methoxy group and methyl substituents are susceptible to nucleophilic and electrophilic substitutions.

Reagents & Conditions :

Reaction Type Reagent Conditions
Nucleophilic Substitution Sodium methoxide (NaOMe)Methanol, reflux
Electrophilic Aromatic Methyl iodide (CH₃I)Lewis acid catalysts (e.g., AlCl₃)

Products :

  • Methoxy group substitution yields 8-(2-hydroxy-5-methylphenyl)-1,7-dimethyl-imidazo-purine-2,4-dione under acidic hydrolysis .
  • Methylation at the purine nitrogen generates quaternary ammonium derivatives .

Comparative Reactivity Table

Reaction Type Reagents Key Functional Group Major Product Source
OxidationKMnO₄ (acidic)5-MethylphenylCarboxylic acid derivative
ReductionLiAlH₄ (dry ether)2,4-DioneAlcohol intermediate
SubstitutionNaOMe (MeOH)Methoxy groupHydroxyphenyl analog

Mechanistic Insights

  • Methoxy Group Reactivity : The electron-donating methoxy group directs electrophilic substitutions to the para position but undergoes demethylation under strong acidic/basic conditions .
  • Purine Core Stability : The imidazo-purine system resists ring-opening under standard conditions but may degrade under extreme thermal stress (>200°C) .

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is limited. However, the search results provide information on similar compounds, which can help infer potential applications.

Chemical Research and Industrial Applications

This compound is a complex organic compound that is of interest in chemical research and industrial applications because of its unique structure, which combines an imidazo[2,1-f]purine core with a methoxy-methylphenyl group.

Potential Mechanism of Action

This compound may interact with specific molecular targets, acting as an inhibitor of certain enzymes or receptors and modulating biochemical pathways and cellular processes.

Biological Activities of Similar Compounds

Other compounds belonging to the imidazo[2,1-f]purine family have demonstrated diverse biological activities and have garnered attention in medicinal chemistry.

Antidepressant Activity Some compounds similar to 1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine can act as serotonin receptor ligands (5-HT\_1A and 5-HT\_7), which are crucial in mood regulation. In vivo studies demonstrated significant antidepressant-like effects in forced swim tests (FST)[6
Antiviral Properties Some imidazo[2,1-f]purines have exhibited antiviral activity against various viral strains. The mechanism often involves inhibition of viral replication through interaction with viral enzymes.
Anticancer Potential Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Research on related compounds has indicated potential efficacy against human tumor cell lines.

Potential Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

Serotonin Receptors The compound shows affinity for serotonin receptors which play a significant role in neurotransmission. This interaction can influence mood and anxiety levels.
Enzyme Inhibition It has been suggested that this compound may inhibit phosphodiesterases (PDEs), which are involved in various signaling pathways. Inhibition of PDE4B and PDE10A has been documented for related compounds.

Mechanism of Action

The mechanism by which 8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of this compound can be contextualized by comparing it to other imidazo-purine-dione derivatives reported in the literature. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Pharmacological Comparison of Imidazo-Purine-Dione Derivatives

Compound Name / ID Substituents at 8-Position Key Pharmacological Features References
Target Compound 2-methoxy-5-methylphenyl Hypothetical profile: Expected high 5-HT1A affinity due to methoxy and methyl groups; potential CNS penetration. N/A
AZ-853 4-(4-(2-fluorophenyl)piperazin-1-yl)butyl - Ki = 0.6 nM for 5-HT1A
- Partial agonist with antidepressant-like activity in FST
- Better brain penetration
AZ-861 4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl - Ki = 0.2 nM for 5-HT1A
- Stronger functional agonism
- Induces lipid metabolism disturbances
Compound 3i 5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl - Potent 5-HT1A/5-HT7 dual ligand (Ki = 5–10 nM)
- Antidepressant activity at 2.5 mg/kg in FST
Compound 6h 3-(N4-phenylpiperazin-N1-yl)propyl - Ki = 5.6 nM for 5-HT1A
- High selectivity over 5-HT2A
- Reduces immobility time in FST
Compound 5 (Zagórska et al.) 4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl - PDE4B/PDE10A inhibition
- Moderate 5-HT1A affinity (Ki = 15 nM)

Key Insights from Comparative Analysis

Structural Determinants of 5-HT1A Affinity: Fluorinated Aromatic Groups (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor binding (Ki < 1 nM) compared to non-fluorinated analogs . Piperazine Linkers: Alkyl chains with piperazine moieties (e.g., butyl or pentyl) improve receptor engagement and metabolic stability . Methoxy and Methyl Groups: The target compound’s 2-methoxy-5-methylphenyl group may mimic the electron-rich aromatic systems seen in high-affinity ligands like 6h (Ki = 5.6 nM for 5-HT1A) .

Functional Activity and Selectivity :

  • AZ-861, with a 3-trifluoromethylphenyl group, exhibits stronger agonism at 5-HT1A compared to AZ-853, likely due to increased lipophilicity and receptor interaction .
  • Compounds lacking piperazine substituents (e.g., compound 5) show reduced 5-HT1A affinity but retain PDE inhibitory activity, highlighting divergent structure-activity relationships (SAR) .

Safety and Side Effects: AZ-853 induces weight gain and hypotension due to α1-adrenolytic activity, whereas AZ-861 lacks these effects but causes lipid metabolism disturbances . Piperazine-free analogs (e.g., compound 6h) demonstrate fewer cardiovascular side effects, emphasizing the trade-off between receptor selectivity and safety .

Biological Activity

8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an imidazo[2,1-f]purine core with a methoxy-methylphenyl group, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₅O₃
  • Molecular Weight : 251.25 g/mol
  • CAS Number : 876672-06-9

The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism by which it exerts its effects may involve:

  • Inhibition of Enzymes : It may act as an inhibitor for certain phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways.
  • Modulation of Receptors : The compound might influence neurotransmitter systems by modulating receptor activity, particularly in the context of psychiatric disorders.

Antipsychotic and Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit properties that could be beneficial in treating schizophrenia and other neuropsychiatric disorders. For instance:

  • Preclinical Models : In animal models, similar compounds have shown efficacy in reducing symptoms associated with schizophrenia without the typical side effects seen with conventional antipsychotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit the release of pro-inflammatory cytokines and modulate immune responses:

  • Cytokine Inhibition : It has been observed to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntipsychoticReduces symptoms in preclinical models
Anti-inflammatoryInhibits TNF-alpha and IL-6 release
Enzyme InhibitionPotential PDE inhibition leading to improved signaling

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of compounds related to this compound. Notable findings include:

  • Schizophrenia Treatment : A study demonstrated that PDE10A inhibitors derived from similar structures exhibit robust antipsychotic activity with minimal extrapyramidal side effects .
  • Neuroprotection : Research indicates that these compounds can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Inflammation Models : In vivo studies have shown that administration leads to significant reductions in inflammation markers in models of rheumatoid arthritis .

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